molecular formula C11H11NO4S2 B1394948 Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 1325304-23-1

Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate

Cat. No. B1394948
CAS RN: 1325304-23-1
M. Wt: 285.3 g/mol
InChI Key: WZGBGUJRDIQADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of “Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate” is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate” are not available in the search results .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate and related compounds have been used in various synthesis methods. For instance, in the synthesis of tetrapeptides, N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides were employed, demonstrating the utility of benzothiophene derivatives in peptide synthesis (Vedejs & Kongkittingam, 2000).

  • Benzothiophenes are also used in microbial cometabolism studies. For example, a study investigated the aerobic biotransformation of benzothiophene and its derivatives, highlighting their potential application in environmental biotechnology (Fedorak & Grbìc-Galìc, 1991).

  • Additionally, benzothiophenes are used in photoredox-catalyzed reactions. The synthesis of various benzothiophenes and benzoselenophenes via a photoredox-catalyzed annulation process demonstrates the chemical versatility of these compounds (Yan et al., 2018).

Environmental and Analytical Applications

  • In environmental science, the degradation pathways of benzothiophene derivatives are studied to understand their behavior in ecological systems. For instance, the photochemical degradation of methyl benzothiophenes in aqueous solutions was explored to determine the fate of crude oil components in marine environments (Andersson & Bobinger, 1996).

  • Benzothiophene derivatives are also examined for their persistence in aquatic ecosystems, as seen in the study of sulfonylurea herbicides in farm dugouts. This research aids in understanding the environmental impact of these compounds (Cessna et al., 2006).

Material Science and Catalysis

  • In material science, benzothiophene compounds are synthesized and evaluated for various applications, such as in the creation of polymers. The synthesis and study of benzene-sulfonate and -carboxylate copper polymers, for example, shed light on their potential use in catalytic processes (Hazra et al., 2016).

  • Additionally, benzothiophenes are employed in the synthesis of compounds with potential pharmaceutical applications. The synthesis of pro-apoptotic indapamide derivatives as anticancer agents is one such example, demonstrating the medical research relevance of these compounds (Yılmaz et al., 2015).

Mechanism of Action

The mechanism of action of “Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate” is not available in the search results .

properties

IUPAC Name

methyl 3-(methylsulfamoyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S2/c1-12-18(14,15)10-7-5-3-4-6-8(7)17-9(10)11(13)16-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGBGUJRDIQADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(SC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate
Reactant of Route 4
Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.